{Spiro[3.3]heptan-2-yl}methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Spiro[33]heptan-2-yl}methyl methanesulfonate is an organic compound with the molecular formula C9H16O3S It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[3.3]heptan-2-yl}methyl methanesulfonate typically involves the reaction of spiro[3.3]heptane-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Spiro[3.3]heptane-2-methanol+Methanesulfonyl chloride→Spiro[3.3]heptan-2-ylmethylmethanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis method, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
{Spiro[3.3]heptan-2-yl}methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to form spiro[3.3]heptane-2-methanol.
Oxidation: Oxidative conditions can lead to the formation of spiro[3.3]heptane-2-carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with hydroxide ions, the product would be spiro[3.3]heptane-2-methanol.
Reduction: The major product is spiro[3.3]heptane-2-methanol.
Oxidation: The major products are spiro[3.3]heptane-2-carboxylic acid derivatives.
Scientific Research Applications
{Spiro[3.3]heptan-2-yl}methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of {Spiro[3.3]heptan-2-yl}methyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.3]heptane-2-methanol
- Spiro[3.3]heptane-2-carboxylic acid
- Spiro[3.3]heptane-2-amine
Uniqueness
{Spiro[3.3]heptan-2-yl}methyl methanesulfonate is unique due to its methanesulfonate group, which makes it a versatile intermediate for further chemical transformations. Its spirocyclic structure also provides distinct steric and electronic properties compared to linear or other cyclic compounds.
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-7-8-5-9(6-8)3-2-4-9/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYGUROGDCUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.